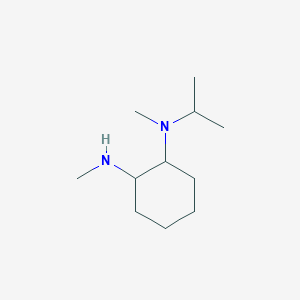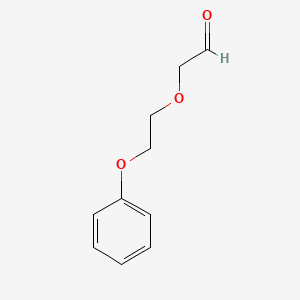
2-(2-Phenoxyethoxy)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenoxyethoxy)acetaldehyde is an organic compound with the molecular formula C10H12O3. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a phenoxy group and an ethoxy group attached to an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenoxyethoxy)acetaldehyde can be synthesized through several methods. One common method involves the reaction of phenoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion. Another method involves the reaction of phenol with ethylene oxide to form phenoxyethanol, which is then further reacted with acetaldehyde to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts, such as metal oxides or zeolites, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction
Scientific Research Applications
2-(2-Phenoxyethoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)acetaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and DNA. This can lead to the formation of covalent adducts, which can alter the function of the target molecules. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
2-(2-Phenoxyethoxy)acetaldehyde can be compared with other similar compounds, such as:
2-(2-Phenoxyethoxy)ethanol: This compound has a similar structure but lacks the aldehyde group. It is used as a solvent and in the synthesis of other chemicals.
Phenoxyethanol: This compound is used as a preservative in cosmetics and pharmaceuticals. It has a simpler structure with only one ethoxy group.
2-(2-Ethoxyethoxy)acetaldehyde: This compound has an ethoxy group instead of a phenoxy group.
This compound is unique due to its combination of phenoxy and ethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-phenoxyethoxy)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBPPWXEOSGDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
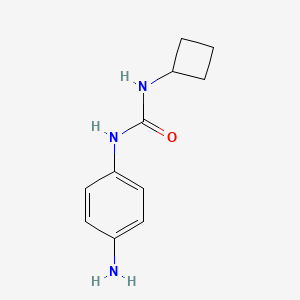
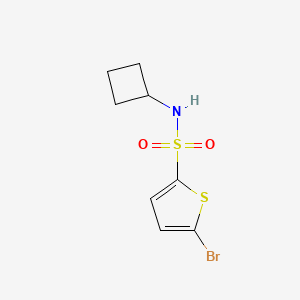
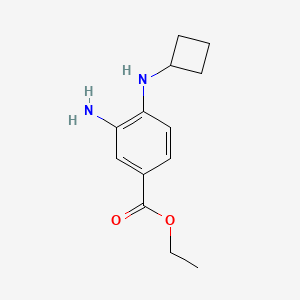
![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)
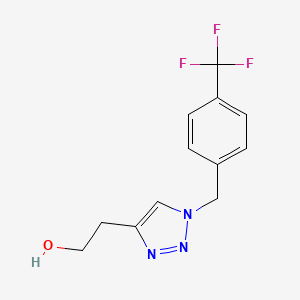
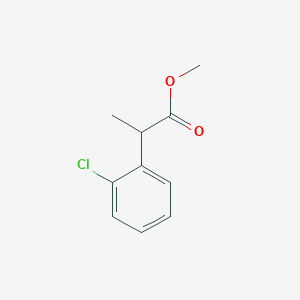
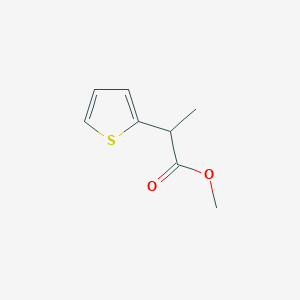
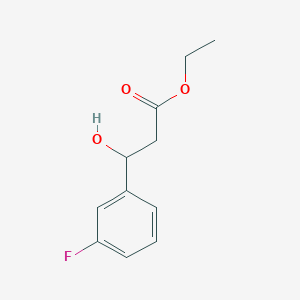
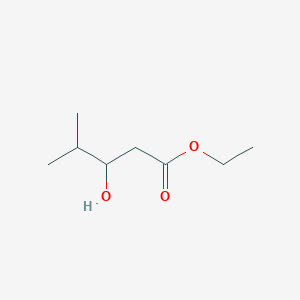

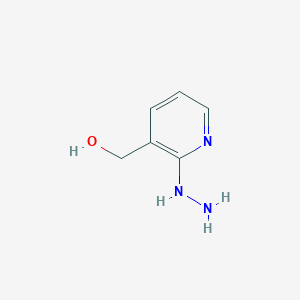
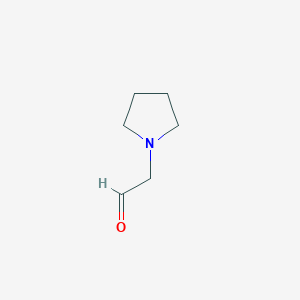
![2-[Cyclopropyl(methyl)amino]acetaldehyde](/img/structure/B7861091.png)
